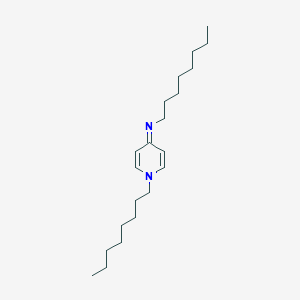

Pirtenidine

Vue d'ensemble

Description

Pirfenidone is a synthetic pyridone drug. It is an antifibrotic agent with anti-inflammatory and antioxidant properties that is used to treat idiopathic pulmonary fibrosis . It is indicated for the treatment of mild-to-moderate idiopathic pulmonary fibrosis .

Synthesis Analysis

The synthesis of Pirfenidone involves the arylation of 5-methyl-2 (1H)-pyridinone with chlorobenzene in the presence of a base and a catalytic system consisting of a copper (I) salt and an organic ligand .

Molecular Structure Analysis

Pirfenidone has a molecular formula of C12H11NO and a molecular weight of 185.23 . It belongs to the chemical class of pyridone .

Physical And Chemical Properties Analysis

Pirfenidone is a small synthetic molecule. It is a bright yellow, crystalline powder with a slight ammonia-like odor .

Mécanisme D'action

The exact mechanism of action of Pirfenidone is not fully understood. It is suggested that the antioxidant effects of Pirfenidone contribute to its anti-inflammatory effects, leading to antifibrotic effects . Pirfenidone attenuates the production of transforming growth factor-β1 (TGF-β1), a key profibrotic and pro-inflammatory cytokine implicated in idiopathic pulmonary fibrosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N,1-dioctylpyridin-4-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTPDNXJDCPXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146143 | |

| Record name | Pirtenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pirtenidine | |

CAS RN |

103923-27-9 | |

| Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirtenidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirtenidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIRTENIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of pirtenidine against Candida albicans?

A1: While the exact mechanism is not fully elucidated, research suggests that pirtenidine disrupts the lipid and sterol composition of Candida albicans cell membranes. [] This disruption is evidenced by:

- Reduced total lipid and sterol content: Compared to untreated cells, C. albicans exposed to pirtenidine exhibit a significant decrease in overall lipids and sterols. []

- Altered lipid profile: Specifically, pirtenidine exposure leads to increased proportions of phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, along with decreased phosphatidic acid. []

- Shifts in fatty acid composition: Pirtenidine-treated C. albicans display higher proportions of palmitic and linolenic acids, coupled with a lower proportion of oleic acid, ultimately affecting the C16/C18 fatty acid ratio. []

- Specific sterol alterations: Exposure to pirtenidine causes a notable increase in the levels of squalene and 4,14-dimethylzymosterol within C. albicans. []

Q2: How does the antifungal activity of pirtenidine compare to that of octenidine?

A2: Both pirtenidine and octenidine exhibit antifungal activity against Candida albicans, but they appear to act through different mechanisms. Although both compounds induce changes in the lipid and sterol profiles of C. albicans, the specific alterations differ. [] For instance, while pirtenidine increases squalene and 4,14-dimethylzymosterol, octenidine increases zymosterol and obtusifoliol. [] This suggests distinct interactions with cellular pathways involved in lipid and sterol biosynthesis. Further research is needed to fully understand the nuances of their respective modes of action.

Q3: What is the pharmacokinetic profile of pirtenidine in rats and dogs?

A3: Studies in rats and dogs have revealed key aspects of pirtenidine's pharmacokinetic behavior:

- Absorption: Following oral administration, pirtenidine exhibited low oral bioavailability in both species (estimated at 0.3% in rats and 10% in dogs). [] The low bioavailability suggests limited absorption from the gastrointestinal tract.

- Distribution: Intravenous administration demonstrated extensive distribution, with a large volume of distribution (8.6 L/kg in rats and 3.3 L/kg in dogs), implying widespread penetration into tissues. []

- Metabolism and Excretion: While specific metabolic pathways have not been fully characterized, the high clearance rate observed in both species (2.7 L/h/kg in rats and 1.5 L/h/kg in dogs) points towards rapid metabolism and/or elimination. []

- Elimination Half-Life: Pirtenidine exhibited a short terminal half-life (around 2 hours) in both rats and dogs following intravenous administration. [] This rapid elimination further underscores the need for optimized delivery strategies to maintain therapeutic concentrations.

Q4: Has pirtenidine shown efficacy in inhibiting dental plaque formation?

A4: Yes, in vitro studies have demonstrated that pirtenidine possesses potent inhibitory activity against dental plaque formation. Notably, it displayed nine-fold greater potency against Streptococcus sobrinus 6715-13 compared to chlorhexidine, a widely used antimicrobial agent in oral care. [] This finding highlights pirtenidine's potential as a promising candidate for preventing and managing dental plaque.

Q5: Does pirtenidine affect the adherence of Candida species?

A5: Research indicates that sub-inhibitory concentrations of pirtenidine can significantly reduce the adhesion of various Candida species, including C. albicans, C. tropicalis, and C. kefyr, to human buccal epithelial cells. [] This effect was observed when either the yeast cells, the epithelial cells, or both were pretreated with pirtenidine, suggesting that the compound may act on both cell types to prevent adherence. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)

![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)

![N-[1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ylidene]hydroxylamine](/img/structure/B33996.png)

![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)